molecular formula C24H32N4O5 B2679578 N1-(3,4-dimethoxyphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide CAS No. 899957-29-0

N1-(3,4-dimethoxyphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide

Cat. No.: B2679578
CAS No.: 899957-29-0
M. Wt: 456.543
InChI Key: HKEOFDRCBYWDDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3,4-dimethoxyphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by a complex structure featuring two aromatic moieties: a 3,4-dimethoxyphenyl group and a 4-(dimethylamino)phenyl group, linked via an oxalamide bridge.

Properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O5/c1-27(2)19-8-5-17(6-9-19)20(28-11-13-33-14-12-28)16-25-23(29)24(30)26-18-7-10-21(31-3)22(15-18)32-4/h5-10,15,20H,11-14,16H2,1-4H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEOFDRCBYWDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)OC)OC)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3,4-Dimethoxyphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide is a synthetic organic compound characterized by its complex structure and potential biological activities. This article delves into the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H25N3O4
  • Molecular Weight : 371.437 g/mol
  • IUPAC Name : this compound

The compound features two aromatic rings linked through an oxalamide bridge, with a dimethoxy group on one phenyl ring and a dimethylamino group on the other. This unique structural arrangement is believed to contribute to its diverse biochemical properties.

Biological Activity Overview

While specific data on the biological activity of this compound is limited, related compounds have shown significant promise in various biomedical applications. The following sections summarize relevant findings from studies on similar compounds and potential biological mechanisms.

  • Protein-Ligand Interactions : Compounds with similar structures often interact with proteins and enzymes, influencing biological pathways such as cell signaling and metabolic processes. The presence of dimethylamino groups typically enhances binding affinity to target biomolecules.
  • Enzyme Modulation : Analogous compounds have been identified as histone deacetylase (HDAC) inhibitors, which play critical roles in gene regulation and are implicated in cancer progression. This suggests that this compound may exhibit similar properties.
  • Cytotoxicity Profiles : Preliminary studies indicate that compounds with structural similarities may show varying degrees of cytotoxicity against cancer cell lines. Further research is needed to evaluate the specific cytotoxic effects of this compound.

Table 1: Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaKey FeaturesObserved Biological Activity
N1-(3,4-Dimethoxyphenyl)-N2-(4-fluorophenyl)oxalamideC24H32FN5O2Contains fluorine; potential HDAC inhibitorSignificant anticancer effects against myelodysplastic syndrome
N1-(3,4-Dimethoxyphenyl)-N2-(2-hydroxyethyl)oxalamideC20H25N3O5Hydroxyl group addition; enhanced solubilityPromising interactions with biological targets
N1-(2-chlorophenyl)-N2-(2-(4-dimethylamino)phenyl)-2-morpholinoethyl oxalamideC21H26ClN3O4Chlorine substitution; varied pharmacological profileModulates enzyme activity in vitro

Case Studies

  • Anticancer Potential : A study focusing on structurally related oxalamides demonstrated their efficacy in inhibiting HDAC activity, leading to apoptosis in cancer cells. This finding suggests that this compound may also possess similar anticancer properties, warranting further investigation into its therapeutic applications.
  • Cell Culture Studies : Investigations utilizing cell cultures have shown that compounds with similar molecular frameworks can significantly affect cell viability and proliferation rates. The need for detailed assays to evaluate the specific effects of this compound on various cell lines is crucial for understanding its potential applications in cancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the oxalamide class, which shares a common core structure (N1-aryl-N2-substituted ethyl oxalamide). Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of Selected Oxalamide Derivatives

Compound Name Key Substituents Pharmacological/Toxicological Data Metabolic Pathways Reference
Target Compound : N1-(3,4-dimethoxyphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide 3,4-dimethoxyphenyl, 4-(dimethylamino)phenyl, morpholinoethyl Data not available Likely hydrolysis of oxalamide bridge; oxidation of aromatic rings and alkyl chains (inferred from analogs)
N1-(2,4-dimethoxyphenyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768) 2,4-dimethoxyphenyl, pyridin-2-yl ethyl NOEL: 100 mg/kg bw/day (rat, 93-day study) Hydrolysis, oxidation of pyridine and methoxy groups, glucuronidation
N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 2225) 2,3-dimethoxybenzyl, pyridin-2-yl ethyl Rapid absorption (Tmax = 1–2 hr); extensive hepatic metabolism Oxidative dealkylation, conjugation with glucuronic acid
N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (1c) 4-Cl-3-CF3-phenyl, fluorophenyl-pyridine carboxamide Melting point: 260–262°C; IR peaks at 1668 cm⁻¹ (amide C=O stretch) Not reported; inferred stability due to electron-withdrawing groups
N1-(2-methoxy-4-methylphenyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide (No. 1769) 2-methoxy-4-methylphenyl, 5-methylpyridin-2-yl ethyl NOEL: 8 mg/kg bw/day (rat, 28-day study) Similar to No. 1768; methyl groups may slow oxidation

Key Observations

Structural Impact on Bioactivity: Electron-Donating Groups (e.g., methoxy, dimethylamino): Enhance solubility and metabolic turnover. For example, the 3,4-dimethoxyphenyl group in the target compound may increase hydrophilicity compared to halogenated analogs like 1c . Heterocyclic Moieties: Pyridine or morpholine rings (e.g., in No. 2225 and the target compound) improve binding to biological targets via hydrogen bonding or π-π interactions .

Lower NOEL values (e.g., 8 mg/kg bw/day for No. 1769 vs. 100 mg/kg bw/day for No. 1768) correlate with increased alkylation or methylation, suggesting substituent-driven toxicity .

Metabolic Pathways: Oxalamides generally undergo hydrolysis of the amide bond, followed by oxidation of aromatic rings or alkyl chains. For instance, No. 2225 is rapidly metabolized via oxidative dealkylation, a pathway likely shared by the target compound due to its morpholinoethyl group .

Physicochemical Properties: The morpholinoethyl group in the target compound may confer better aqueous solubility compared to pyridin-2-yl ethyl analogs (e.g., No. 1768), which rely on pyridine’s inherent polarity .

Q & A

How can researchers optimize the synthetic yield of N1-(3,4-dimethoxyphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide?

Advanced Research Focus:
The synthesis of oxalamide derivatives often involves coupling reactions between amines and oxalyl chloride intermediates. For example, in analogous compounds like N1-(4-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17), yields were improved to 35% by controlling reaction stoichiometry and temperature during the oxalyl chloride coupling step . Key strategies include:

  • Pre-activation of amines with bases like triethylamine to enhance nucleophilicity.
  • Stepwise purification using silica gel chromatography to isolate intermediates, reducing side reactions.
  • Monitoring dimerization (e.g., 23% dimer observed in compound 16 ) via HPLC or TLC to adjust reaction times.

What advanced analytical techniques are critical for confirming the structural integrity of this compound?

Basic Research Focus:
Structural confirmation requires a multi-technique approach:

  • NMR Spectroscopy : 1^1H and 13^13C NMR can resolve methoxy, morpholino, and dimethylamino groups. For instance, in compound 17, methoxy protons resonate at δ 3.7–3.8 ppm, while aromatic protons appear between δ 6.5–7.2 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS provides exact mass confirmation (e.g., [M+H]+^+ for compound 18: 343.1652 Da ).
  • Infrared Spectroscopy : Amide C=O stretches (~1650–1700 cm1^{-1}) and morpholine C-O-C bands (~1100 cm1^{-1}) validate functional groups.

How can researchers address solubility challenges in biological assays for this lipophilic oxalamide derivative?

Advanced Research Focus:
The compound’s low solubility (>61.3 µg/mL in some oxalamides ) can hinder in vitro studies. Strategies include:

  • Co-solvent systems : Use DMSO-water gradients (<1% DMSO) to maintain solubility without denaturing proteins.
  • Nanoparticle formulation : Lipid-based carriers (e.g., liposomes) improve bioavailability, as demonstrated for structurally similar adamantyl-oxalamides .
  • Derivatization : Introduce hydrophilic groups (e.g., PEG chains) on the morpholino or dimethylamino moieties while preserving activity.

What methodologies are recommended for studying structure-activity relationships (SAR) of this compound?

Advanced Research Focus:
SAR studies require systematic modification and bioactivity profiling:

  • Core modifications : Replace the 3,4-dimethoxyphenyl group with halogenated or heteroaromatic rings (e.g., pyridyl in compound 2225 ) to assess electronic effects.
  • Side-chain variations : Compare morpholinoethyl with piperazinyl or thiomorpholino groups (see analogous compounds in ).
  • Enzymatic assays : Test inhibition of targets like soluble epoxide hydrolase (sEH), where adamantyl-oxalamides showed IC50_{50} values <10 nM .

How should researchers resolve contradictions in reported bioactivity data for oxalamide derivatives?

Advanced Research Focus:
Contradictions may arise from assay variability or impurity profiles. Solutions include:

  • Standardized protocols : Replicate assays under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize environmental variability.
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., dimerization in compound 16 ), which may skew activity data.
  • Meta-analysis : Cross-reference data from peer-reviewed studies (e.g., JECFA reports ) and exclude non-GLP-compliant sources.

What computational tools are effective for predicting the binding mode of this compound to protein targets?

Advanced Research Focus:

  • Molecular docking : Software like AutoDock Vina can model interactions with targets (e.g., cytochrome P450 4F11 ). Validate docking poses with MD simulations.
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen-bond acceptors in the oxalamide core) using tools like Schrödinger’s Phase.
  • QSAR models : Train models on analogs (e.g., Edoxaban derivatives ) to predict bioactivity and guide synthesis.

How can researchers mitigate oxidative degradation of the dimethylamino and morpholino groups during storage?

Basic Research Focus:

  • Storage conditions : Use amber vials under inert gas (N2_2 or Ar) at –20°C to slow oxidation.
  • Stabilizers : Add antioxidants like BHT (0.01% w/v) to solid samples.
  • Degradation monitoring : Track N-oxide formation via LC-MS (e.g., m/z +16 Da shifts ).

What strategies validate the selectivity of this compound against off-target receptors?

Advanced Research Focus:

  • Panel screening : Test against related enzymes (e.g., other CYP450 isoforms ) at 1–10 µM concentrations.
  • Crystallography : Co-crystallize with target proteins to confirm binding-site interactions.
  • CRISPR knockouts : Use gene-edited cell lines to isolate target-specific effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.